Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate
Description
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a cyclopropylcarbamoyl group (-CONHCyclopropyl) at the 3-position and an ethyl carbamate (-OCONHEt) group. Carbamates are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their hydrolytic stability and bioactivity. This compound’s unique structure—featuring a cyclopropylamide moiety—may confer distinct metabolic stability and target selectivity compared to simpler carbamates .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-5-3-4-9(8-11)12(16)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
NZKVXPLHIJYTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of 3-(cyclopropylcarbamoyl)phenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-(cyclopropylcarbamoyl)phenyl isocyanate} + \text{ethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Similarity Scores
| Compound Name | Structural Features | Similarity Score | Key Differences |
|---|---|---|---|
| (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | Phenyl ring with cyclopropylcarbamoyl and boronic acid | 0.92 | Boronic acid replaces ethyl carbamate |
| 3-Acetylphenyl ethyl(methyl)carbamate | Acetyl group at 3-position; ethyl-methyl carbamate | 0.75 | Acetyl vs. cyclopropylcarbamoyl |
| Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) | Phenylamino carbonyloxy substituent | 0.72 | Phenylamino group instead of cyclopropyl |
| Methyl (3-hydroxyphenyl)-carbamate | Hydroxyl group at 3-position; methyl carbamate | 0.70 | Hydroxyl vs. cyclopropylcarbamoyl |
Key Observations :
- (4-(Cyclopropylcarbamoyl)phenyl)boronic acid shares the cyclopropylcarbamoyl group but replaces the ethyl carbamate with boronic acid, making it more reactive in Suzuki-Miyaura coupling reactions .
- Desmedipham highlights the impact of a phenylamino substituent, which is critical for its herbicidal activity .
Table 2: Carcinogenic and Mutagenic Potencies of Carbamates
| Compound | Carcinogenicity (Relative Potency) | Mutagenicity (S. typhimurium TA100) | Metabolic Activation Required |
|---|---|---|---|
| Ethyl carbamate | 1× (Baseline) | Not mutagenic | No |
| Vinyl carbamate | 10–50× higher than ethyl carbamate | Mutagenic | Yes (Cytochrome P-450) |
| Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate | Not reported | Not studied | Likely (Structural analogy) |
| Ethyl N-hydroxycarbamate | Weak activity | Weak mutagenic | No |
Key Findings :
- Vinyl carbamate is significantly more carcinogenic and mutagenic than ethyl carbamate due to its direct metabolic activation to electrophilic intermediates .
- Cyclopropyl groups are known to resist oxidative metabolism, which could limit bioactivation .
Table 3: GHS Classifications of Selected Carbamates
| Compound | GHS Signal Word | Hazard Statements |
|---|---|---|
| Methyl (3-hydroxyphenyl)-carbamate | Warning | H315, H319, H335 |
| Ethyl carbamate | Not classified | No acute toxicity data |
| Vinyl carbamate | Danger | H350 (Carcinogenic) |
| This compound | Not available | Likely similar to ethyl carbamate |
Key Insights :
- Methyl (3-hydroxyphenyl)-carbamate has moderate hazards (skin/eye irritation, respiratory irritation) due to its phenolic hydroxyl group .
- The absence of carcinogenicity data for the target compound suggests further studies are needed, though structural features (cyclopropyl group) may mitigate risks associated with simpler carbamates .
Biological Activity
Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a carbamate moiety, which is known to influence its pharmacological properties. The structural formula can be represented as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of cyclopropyl carboxamide derivatives. This compound is part of this class, showing promising results against Plasmodium falciparum, the causative agent of malaria.
- Efficacy : The compound exhibited an effective concentration (EC50) of 40 nM against the asexual stage of P. falciparum without significant cytotoxicity to human cells (CC50 > 40 μM) .
- Mechanism of Action : It was found to target cytochrome b in the mitochondrial electron transport chain, which is crucial for the survival of the malaria parasite . Resistance studies indicated that mutations in the cytochrome b gene could confer resistance to this class of compounds.
Structure-Activity Relationship (SAR)
The SAR studies conducted on cyclopropyl carboxamides revealed important insights into their biological activity:
- Substituent Effects : Modifications to the cyclopropyl group significantly impacted activity. For instance, replacing it with aliphatic groups resulted in a 3- to 7-fold decrease in potency .
- Optimal Configuration : The para-substitution pattern was identified as optimal for maintaining activity, with certain modifications leading to substantial losses in efficacy .
Study 1: Efficacy in Animal Models
A study involving P. berghei mouse models demonstrated that compounds similar to this compound not only inhibited liver stages but also had transmission-blocking potential . This suggests that such compounds could play a role in malaria control strategies.
| Compound Name | EC50 (nM) | CC50 (μM) | Target |
|---|---|---|---|
| This compound | 40 | >40 | Cytochrome b |
| WJM280 | 40 | >40 | Cytochrome b |
Study 2: In Vitro Metabolism
Further investigations into the metabolic stability of this compound revealed challenges in achieving desired efficacy levels in vivo. Enhancing metabolic stability remains a key focus for future development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
